Cas no 1214-32-0 (2-Amino-7-nitrofluorene)

2-Amino-7-nitrofluorene Chemical and Physical Properties
Names and Identifiers
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- 9H-Fluoren-2-amine,7-nitro-
- 2-AMINO-7-NITROFLUORENE
- 7-nitro-9H-fluoren-2-amine
- 2,7-Dinitrofluorene
- 7-Nitro-2-amino-fluoren
- 7-nitro-9H-fluoren-2-ylamine
- 7-Nitrofluoren-2-amine
- 7-Nitro-fluoren-2-ylamin
- 7-nitro-fluoren-2-ylamine
- 9H-Fluoren-2-amine,7-nitro
- FLUOREN-2-AMINE,7-NITRO
- Oprea1_318988
- cid_14610
- BDBM83233
- MLS000722925
- SMR000304920
- FT-0633492
- MFCD00156347
- 7-nitro-9 h-fluoren-2-ylamine
- NSC 12278
- NSC12278
- DTXSID70153259
- 1214-32-0
- 9H-Fluoren-2-amine, 7-nitro-
- BRN 2216605
- CCRIS 7526
- AKOS001599978
- 7-Nitro-9H-fluoren-2-amine #
- NCGC00245840-01
- CHEMBL167542
- J-004496
- 78Y7L7MM5P
- CS-0116680
- A804721
- FLUOREN-2-AMINE, 7-NITRO-
- NSC-12278
- SCHEMBL2374341
- SR-01000390391
- HMS2596D08
- IJMROTSXJSMTPW-UHFFFAOYSA-N
- SB80561
- (7-nitro-9H-fluoren-2-yl)amine
- SR-01000390391-1
- 7-Nitro-9H-fluoren-2-ylamin
- 2-Amino-7-nitrofluorene
-
- MDL: MFCD00156347
- Inchi: InChI=1S/C13H10N2O2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5,14H2
- InChI Key: IJMROTSXJSMTPW-UHFFFAOYSA-N
- SMILES: C1=C(C=C2CC3=CC(=CC=C3C2=C1)[N+](=O)[O-])N
Computed Properties
- Exact Mass: 226.07400
- Monoisotopic Mass: 226.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 71.8A^2
Experimental Properties
- Color/Form: No date available
- Density: No date available
- Melting Point: 234-235°C
- Boiling Point: No date available
- Flash Point: No date available
- Refractive Index: 1.726
- PSA: 71.84000
- LogP: 3.85260
- Vapor Pressure: No date available
2-Amino-7-nitrofluorene Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Amino-7-nitrofluorene Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Amino-7-nitrofluorene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A618405-250mg |
2-Amino-7-nitrofluorene |
1214-32-0 | 250mg |
$ 144.00 | 2023-04-19 | ||
Ambeed | A258241-5g |
7-Nitro-9H-fluoren-2-amine |
1214-32-0 | 97% | 5g |
$752.0 | 2024-04-25 | |
Chemenu | CM556044-5g |
7-Nitro-9h-fluoren-2-amine |
1214-32-0 | 95%+ | 5g |
$*** | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187320-1g |
7-Nitro-9h-fluoren-2-amine |
1214-32-0 | 97% | 1g |
¥2719.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187320-5g |
7-Nitro-9h-fluoren-2-amine |
1214-32-0 | 97% | 5g |
¥8158.00 | 2024-08-09 | |
Chemenu | CM556044-1g |
7-Nitro-9h-fluoren-2-amine |
1214-32-0 | 95%+ | 1g |
$*** | 2023-04-03 | |
TRC | A618405-5g |
2-Amino-7-nitrofluorene |
1214-32-0 | 5g |
$ 1935.00 | 2023-04-19 | ||
TRC | A618405-1g |
2-Amino-7-nitrofluorene |
1214-32-0 | 1g |
$ 540.00 | 2023-04-19 | ||
TRC | A618405-2.5g |
2-Amino-7-nitrofluorene |
1214-32-0 | 2.5g |
$ 1045.00 | 2023-04-19 |
2-Amino-7-nitrofluorene Related Literature
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
Additional information on 2-Amino-7-nitrofluorene
2-Amino-7-Nitrofluorene (CAS No. 1214-32-0): A Comprehensive Overview
2-Amino-7-nitrofluorene is a heterocyclic aromatic compound with a unique structure that combines an amino group (-NH₂) and a nitro group (-NO₂) on a fluorene backbone. This compound, identified by the CAS registry number 1214-32-0, has garnered significant attention in various fields of chemistry, materials science, and pharmacology due to its versatile properties and potential applications. The fluorene moiety, which forms the core of this molecule, consists of two fused benzene rings and a five-membered ring containing one oxygen atom. The substitution of amino and nitro groups at specific positions on the fluorene ring introduces unique electronic and structural characteristics that make 2-amino-7-nitrofluorene a valuable compound for research and development.
The synthesis of 2-amino-7-nitrofluorene typically involves multi-step organic reactions, including nucleophilic substitution, oxidation, and coupling processes. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly production techniques. For instance, the use of transition metal catalysts, such as palladium complexes, has significantly improved the coupling efficiency in the synthesis of heterocyclic compounds like 2-amino-7-nitrofluorene.
One of the most notable applications of 2-amino-7-nitrofluorene lies in its use as a precursor for advanced materials. The compound's ability to form self-assembled monolayers (SAMs) has been exploited in the development of high-performance organic semiconductors. These materials exhibit excellent charge transport properties, making them ideal for applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic devices. Recent studies have demonstrated that incorporating 2-amino-7-nitrofluorene into polymer blends can enhance the stability and efficiency of these devices under ambient conditions.
In the field of pharmacology, 2-amino-7-nitrofluorene has shown promise as a potential drug candidate due to its bioactivity against certain diseases. The amino group in the molecule facilitates hydrogen bonding interactions with biological targets, while the nitro group contributes to redox activity. These properties make 2-amino-7-nitrofluorene a valuable scaffold for designing anti-inflammatory agents and antioxidants. For example, researchers have reported that derivatives of this compound exhibit potent inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
The electronic properties of 2-amino-7-nitrofluorene also make it an attractive candidate for use in optoelectronic devices. The molecule's absorption spectrum spans a wide range of wavelengths, enabling it to absorb light efficiently across the visible spectrum. This characteristic has been leveraged in the development of fluorescent sensors for detecting environmental pollutants and biomolecules. Recent studies have highlighted the potential of 2-amino-7-nitrofluorene as a sensing material for heavy metal ions, such as mercury (Hg²⁺) and lead (Pb²⁺), due to its high sensitivity and selectivity.
Moreover, 2-amino-7-nitrofluorene has been investigated for its role in energy storage applications. The compound's ability to undergo reversible redox reactions makes it suitable for use in supercapacitors and batteries. Researchers have explored its integration into carbon-based electrodes to enhance energy storage capacity and cycling stability. Experimental results indicate that composites incorporating 2-amino-7-nitrofluorene exhibit superior electrochemical performance compared to conventional materials.
In terms of environmental impact, 2-amino-7-nitrofluorene has been studied for its biodegradability and toxicity profiles. While the compound itself is not classified as hazardous under standard conditions, its derivatives may exhibit varying levels of toxicity depending on their functional groups. Regulatory agencies have established guidelines for handling such compounds to ensure safety during manufacturing and usage.
Looking ahead, ongoing research aims to further unlock the potential of 2-amino-7-nitrofluorene by exploring novel synthetic routes, functionalization strategies, and application domains. Collaborative efforts between chemists, materials scientists, and pharmacologists are expected to drive innovation in this field. As advancements continue to emerge, CAS No. 1214-32-0, or 2-amino-7-nitrofluorene, will likely play an increasingly important role in shaping future technologies across multiple disciplines.
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